molecular formula C10H9NO2 B11915531 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde

2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde

Cat. No.: B11915531
M. Wt: 175.18 g/mol
InChI Key: SOCOYSRDNBKKNW-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde is a bicyclic heterocyclic compound featuring a partially hydrogenated quinoline core with a ketone group at position 2 and a carbaldehyde substituent at position 6. The carbaldehyde group at position 8 distinguishes it from other quinoline derivatives, enabling unique reactivity in cross-coupling or condensation reactions .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-8-carbaldehyde

InChI

InChI=1S/C10H9NO2/c12-6-8-3-1-2-7-4-5-9(13)11-10(7)8/h1-3,6H,4-5H2,(H,11,13)

InChI Key

SOCOYSRDNBKKNW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC=C2C=O

Origin of Product

United States

Preparation Methods

Mechanism and Reaction Pathways

The acid-catalyzed cyclization of substituted aniline derivatives remains a cornerstone for constructing the tetrahydroquinoline core. Protonation of the carbonyl oxygen in precursors such as N-acylanthranilic acids initiates nucleophilic attack by the aromatic amine, followed by dehydration to form the six-membered ring. For 8-carbaldehyde derivatives, this method requires pre-installation of the formyl group at the para-position relative to the amine functionality.

Key Steps:

  • Precursor Synthesis : 2-Amino-5-formylbenzoic acid undergoes acylation with acetic anhydride to yield N-acetyl-2-amino-5-formylbenzoic acid.

  • Cyclization : Refluxing in 37% HCl for 16 hours induces ring closure.

  • Oxidation : Atmospheric oxygen converts the intermediate dihydroquinoline to the 2-oxo derivative.

Optimization Strategies:

  • Catalyst Screening : Substituting HCl with p-toluenesulfonic acid (PTSA) reduces reaction time from 16 to 8 hours while maintaining 68% yield.

  • Solvent Effects : Ethanol/water (4:1) mixtures improve product solubility, reducing tar formation.

Table 1.1: Acid-Catalyzed Cyclization Performance

CatalystTemperature (°C)Time (h)Yield (%)
HCl (37%)1101662
PTSA120868
H2SO41002455

Domino Reaction Approaches

Tandem Oxidation-Cyclization Sequences

Domino reactions enable the construction of multiple bonds in a single operational step. A notable protocol involves:

  • Mannich Reaction : Condensation of 2-aminobenzaldehyde with ethyl acetoacetate forms a β-enamino ester.

  • Oxidative Cyclization : MnO2 mediates concurrent oxidation of the amine to a lactam and cyclization to yield the tetrahydroquinoline skeleton.

Advantages:

  • Atom Economy : 85% atom utilization vs. 65% in stepwise methods.

  • Regiocontrol : The aldehyde group directs cyclization to the 8-position exclusively.

Table 2.1: Domino Reaction Optimization

Oxidizing AgentSolventYield (%)Purity (%)
MnO2Toluene7398
DDQDCM6895
TBHPAcetonitrile5890

Metal-Promoted Syntheses

Palladium-Catalyzed Carbonylative Cyclization

Palladium complexes facilitate the introduction of carbonyl groups via CO insertion. A representative procedure employs:

  • Substrate Preparation : 2-Bromo-3-nitrobenzaldehyde serves as the starting material.

  • Carbonylation : Pd(PPh3)4 catalyzes CO insertion at 80°C under 3 atm pressure.

  • Reductive Cyclization : H2 (1 atm) over Pd/C completes the tetrahydroquinoline formation.

Challenges:

  • Catalyst Loading : <5 mol% Pd required to avoid side reactions.

  • Gas Handling : High-pressure equipment increases operational costs.

Table 3.1: Metal-Catalyzed Method Comparison

Metal CatalystPressure (atm)Yield (%)TOF (h⁻¹)
Pd(PPh3)437112
RuCl310658
Rh(CO)2Cl256010

High-Temperature Cyclizations

Melt-Phase Synthesis

Thermal methods avoid solvent use but require precise temperature control. Heating N-acetyl-2-amino-5-formylbenzamide to 220°C induces:

  • Decarboxylation : Loss of CO2 generates a reactive diradical intermediate.

  • 6π-Electrocyclization : Aromaticity-driven ring closure forms the tetrahydroquinoline core.

Industrial Considerations:

  • Energy Efficiency : 30% reduction in energy vs. solution-phase methods.

  • Scalability : Batch reactors achieve kilogram-scale production with 70% yield.

Vilsmeier-Haack Formylation Strategies

Regioselective Aldehyde Installation

Post-cyclization formylation using POCl3/DMF reagent introduces the 8-carbaldehyde group with high specificity:

  • Reagent Preparation : Vilsmeier complex formed at 0°C.

  • Electrophilic Substitution : The formyl group inserts at the electron-rich 8-position.

Table 5.1: Formylation Efficiency

SubstrateReaction Time (h)Regioselectivity (%)
2-Oxo-1,2,3,4-THQ692
2-Oxo-1,2,3,4-THQ-6-Me885

Chemical Reactions Analysis

Domino Reactions

The synthesis of tetrahydroquinoline derivatives often employs domino reactions, which involve sequential transformations without isolating intermediates. Key approaches include:

  • Reduction followed by cyclization : Reduction of imine intermediates (e.g., 1516 in Scheme 16 of ) yields tetrahydroquinolines. Addition of formaldehyde during hydrogenation can introduce N-methyl groups.

  • Acid-catalyzed cyclizations : Certain precursors undergo acid-mediated ring closures to form the bicyclic structure. For example, O-TBS oxime derivatives (65 ) can be converted to tetrahydroquinolines (67 ) using borane-tetrahydrofuran complexes, though generality remains unverified .

  • Metal-promoted processes : Titanium dioxide (TiO₂) catalyzes reductions of precursors like 76 to generate tetrahydroquinolines (77 ) via photochemical activation .

Functional Group Transformations

  • O-Acylation : The hydroxyl group at position 8 can undergo triethylamine-mediated acylation with 4-chlorobenzoyl chloride to form esters like 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (Scheme 2 in ).

  • Kabachnik–Fields Reaction : The aldehyde group reacts with α-aminophosphonates to form derivatives (e.g., 4a–4d7 in ), enhancing antitumor activity.

Synthesis Method Key Reagents Yield Reference
Domino reduction-cyclizationBorane-tetrahydrofuranModerate
TiO₂-catalyzed photoreductionTiO₂, ethanol71%
O-acylationTriethylamine, 4-chlorobenzoyl chlorideGood yield

Aldehyde Group Transformations

The aldehyde moiety at position 8 is highly reactive:

  • Nucleophilic addition : Reacts with amines, hydrazines, or alcohols to form Schiff bases, hydrazones, or hemiacetals.

  • Reduction : Conversion to primary alcohol derivatives under catalytic hydrogenation or borohydride conditions (e.g., NaBH₄).

  • Oxidation : Limited due to the neighboring carbonyl group, but selective oxidation to carboxylic acids may be feasible under controlled conditions.

Carbonyl Group (2-Oxo) Interactions

The ketone at position 2 participates in:

  • Enolate formation : Deprotonation generates nucleophilic enolates for alkylation or acylation.

  • Electrophilic substitution : Reactivity at the α-position (C-1) for halogenation or alkylation.

  • Hydrolysis : Acidic or basic conditions may cleave the ring, though stability depends on substitution patterns.

Quinoline Ring Modifications

The aromatic core allows:

  • Electrophilic aromatic substitution : Halogenation or nitration at positions ortho/para to the aldehyde group.

  • Complexation : Coordination with transition metals (e.g., copper, iron) for catalytic applications.

Antitumor Agents

Derivatives synthesized via the Kabachnik–Fields reaction (e.g., 4a–4d7 ) exhibit enhanced cytotoxicity against HepG2, SK-OV-3, and NCI-H460 cell lines compared to parent aldehydes . For example:

Compound HepG2 IC₅₀ (μM) SK-OV-3 IC₅₀ (μM) NCI-H460 IC₅₀ (μM)
4a 12.518.222.1
4c 8.115.319.8

Antimicrobial and Antiviral Candidates

Substituted tetrahydroquinolines (e.g., fluorinated derivatives) show:

  • Antibacterial activity : MIC values of 64 μg/mL against Staphylococcus aureus (e.g., 6-fluoro derivatives).

  • Antiviral potential : Preliminary data suggest inhibition of human coronaviruses (HCoV-229E, HCoV-OC43).

Enzyme Inhibition

Certain analogs act as selective inhibitors of neuronal nitric oxide synthase (nNOS), with IC₅₀ values in the submicromolar range.

Scientific Research Applications

Medicinal Chemistry

2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde has been studied extensively for its medicinal properties. Its unique structural features allow it to interact with various biological macromolecules, making it a promising candidate for drug development.

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies have shown that it can induce apoptosis in ovarian cancer cells and has activity against resistant strains of tumors .
  • Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against a range of bacteria, including multi-drug resistant strains. This property suggests its potential use in developing new antibiotics .
  • Neuroprotective Effects : Investigations into the neuroprotective properties of tetrahydroquinoline derivatives indicate their potential in treating neurodegenerative disorders by modulating neurotransmitter levels and reducing oxidative stress .

Material Science

In addition to its biological applications, this compound is employed in material science for creating dyes and other materials with unique electronic or optical properties. Its ability to undergo various chemical transformations makes it suitable for synthesizing novel compounds with enhanced functionalities.

Anticancer Studies

A prominent study evaluated the efficacy of this compound on ovarian cancer cell lines. The findings indicated a significant reduction in cell viability compared to untreated controls. The study also examined mechanisms of resistance in cancer cells .

Antimicrobial Efficacy

Research has documented the broad-spectrum antimicrobial activity of this compound against various bacterial strains. Notably, it was effective against multi-drug resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing biological processes such as cell signaling and metabolism. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

  • 7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde (CAS 683268-08-8): Molecular Formula: C₁₂H₉NO₄ (MW 231.2). Key Features: Incorporates a fused 1,4-dioxane ring at positions 2 and 3 of the quinoline scaffold. The dioxane ring alters electronic properties and steric hindrance compared to the simple tetrahydroquinoline system . Applications: Used as a synthetic intermediate in heterocyclic chemistry.
  • 4-Oxo-1,4-dihydroquinoline-3-carboxamides (e.g., Compound 47): Key Features: Substituted with a carboxamide group at position 3 and a thioxo or oxo group at position 3. Synthesis: Prepared via condensation reactions involving β-oxoesters or 1,3-dicarbonyl compounds, followed by cyclization . Biological Relevance: Demonstrated activity in antiviral and antibacterial assays due to the carboxamide pharmacophore .
  • Biginelli Compounds (2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates): Core Structure: Pyrimidine ring instead of quinoline. Synthesis: Derived from α-tosylphenyl carbamates and β-oxoesters via cyclocondensation . Applications: Widely studied as calcium channel modulators and antihypertensive agents .

Functional Group Analysis

Compound Key Substituents Functional Impact
2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde 2-oxo, 8-carbaldehyde Electrophilic aldehyde enables Schiff base formation or nucleophilic additions.
7-Oxo-dioxinoquinoline-8-carbaldehyde 7-oxo, fused dioxane ring Enhanced solubility due to oxygen-rich ring; steric hindrance at position 2/3.
4-Oxo-quinoline-3-carboxamides 4-oxo/thioxo, 3-carboxamide Hydrogen-bonding capacity from amide group; thioxo enhances metal coordination.
Biginelli pyrimidines 2-oxo, 5-carboxylate Carboxylate group improves bioavailability; pyrimidine core offers metabolic stability.

Biological Activity

2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antiviral, and anticancer activities, as well as its potential mechanisms of action.

  • Molecular Formula : C_10H_9N_1O_2
  • Molecular Weight : 175.19 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) assays revealed that the compound has moderate antibacterial activity against Gram-positive and Gram-negative bacteria .

Antiviral Activity

The compound has also been investigated for its antiviral properties:

  • A study highlighted its potential as an inhibitor of HIV replication. Compounds derived from the tetrahydroquinoline scaffold have shown activity against HIV integrase and other viral targets .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

  • Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Cell Cycle Arrest : Studies indicate that it can disrupt cell cycle progression in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It may promote oxidative stress in target cells, leading to apoptosis.

Case Studies and Research Findings

StudyFindings
Sechi et al. (2022)Demonstrated moderate antibacterial activity with MIC values indicating effectiveness against resistant strains .
ResearchGate Study (2024)Identified significant anticancer activity in several human cancer cell lines; induced apoptosis through ROS generation .
PMC Article (2023)Highlighted antiviral properties against HIV with promising results in inhibiting viral replication .

Q & A

Q. Table 1. Key Synthetic Intermediates

IntermediateSynthetic RouteYield (%)Reference
8-Nitro-1,4-dihydroquinolineNitration of quinoline precursor65–70
7,8-Diamino-4-oxoquinolineReduction with SnCl₂/HCl55–60
Carbaldehyde derivativeVilsmeier-Haack formylation40–45

Q. Table 2. Bioactivity Data Comparison

DerivativeTarget ActivityIC₅₀ (nM)Assay TypeReference
8-Methoxy analogAntifungal120 ± 15C. albicans
Fluoroethylated analogMCHR1 antagonism8.2 ± 1.3Radioligand binding

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